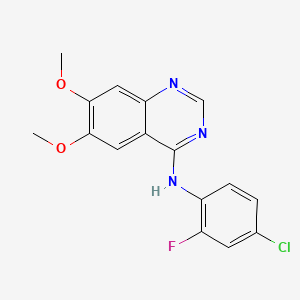

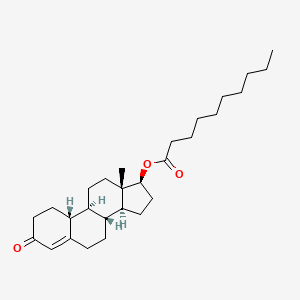

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Übersicht

Beschreibung

N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CFDQA) is a novel small molecule that has recently been developed for use in scientific research. CFDQA is a member of the quinazolin-4-amine family and has the potential to be used in a variety of applications, ranging from in vivo and in vitro studies to biochemical and physiological studies. CFDQA has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects, and has been shown to have a wide range of pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

VEGFR1/2 Tyrosine Kinase Activity Inhibitor

ZM 306416 is a potent and selective VEGFR1/2 tyrosine kinase activity inhibitor . It inhibits the activity of KDR and FLT VEGF receptors, with IC50 values of 100 nM and 2 μM respectively . This makes it a valuable tool in the study of VEGF receptor function and in the development of new cancer therapies.

Antiproliferative Effects

ZM 306416 shows antiproliferative effects in vivo . This means it can inhibit the growth of cells, which is particularly useful in the context of cancer research where uncontrolled cell growth is a major problem.

Oral Activity

ZM 306416 is orally active . This means it can be administered orally, which is a more convenient and less invasive method of drug administration compared to injections.

Selectivity Over FGFR-1

ZM 306416 displays more than 3-fold selectivity over FGFR-1 . This means it preferentially inhibits VEGF receptors over FGFR-1, making it a more targeted treatment option.

EGFR Inhibitor

ZM 306416 is also an EGFR inhibitor with an IC50 of 10 nM . EGFR is another important receptor in cancer biology, and its inhibition can help to control the growth of cancer cells.

Applications in Cancer Research

Several studies have demonstrated that VEGFRs expressed in liquid and solid tumor cells, such as NSCLC, melanoma, prostate cancer, leukemia, mesothelioma, and breast cancer and are being regarded as a promising target in clinical . ZM 306416, as a potent VEGFR inhibitor, has a different selectivity with other reported VEGFR inhibitors , making it a valuable tool in cancer research.

Wirkmechanismus

Target of Action

ZM 306416, also known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) . The primary targets of ZM 306416 are VEGFR1 (Flt) and VEGFR2 (KDR) . It also inhibits the epidermal growth factor receptor (EGFR) .

Mode of Action

ZM 306416 antagonizes the activity of VEGFRs by inhibiting their tyrosine kinase activity . It shows potent inhibitory effects with IC50 values of 0.1 μM for KDR and 2 μM for Flt . In addition, it inhibits EGFR with an IC50 of less than 10 nM .

Biochemical Pathways

By inhibiting VEGFR and EGFR, ZM 306416 interferes with the signaling pathways these receptors are involved in. VEGFR and EGFR play crucial roles in angiogenesis, cell proliferation, and survival. Therefore, the inhibition of these receptors can lead to the suppression of these processes, particularly in cancer cells that overexpress these receptors .

Pharmacokinetics

It is mentioned that zm 306416 is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

ZM 306416 shows antiproliferative effects in vivo . It has a selective anti-proliferative effect towards EGFR-dependent non-small cell lung cancer (NSCLC) cell lines, while sparing the wild type EGFR cell lines . This suggests that ZM 306416 could potentially be used as a therapeutic agent in cancers that overexpress EGFR.

Eigenschaften

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUIUSRCUKUUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416176 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

CAS RN |

690206-97-4 | |

| Record name | ZM 306416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ZM-306416?

A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.

Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?

A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.

Q3: What is the role of ZM-306416 in studying bone formation?

A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].

Q4: Has ZM-306416 shown any potential in cancer research?

A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].

Q5: Are there any known limitations or challenges associated with ZM-306416?

A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

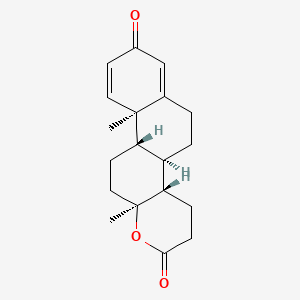

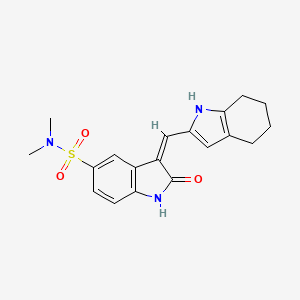

![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)

![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)

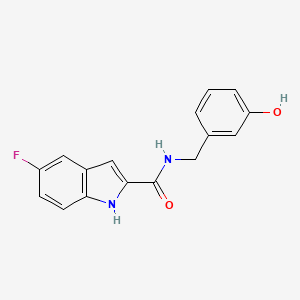

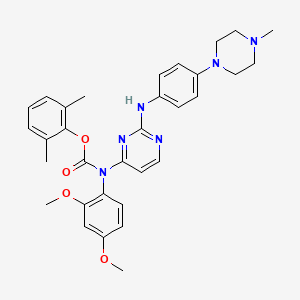

![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)